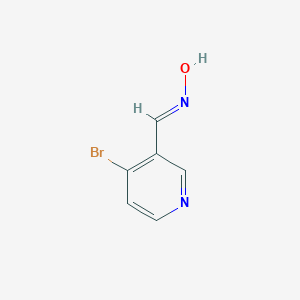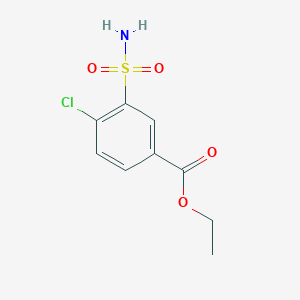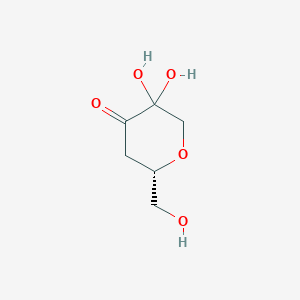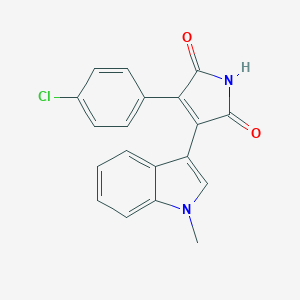
3-羟基-1-甲基吡咯烷-2-酮
描述
3-Hydroxy-1-methylpyrrolidin-2-one belongs to the class of organic compounds known as N-alkylpyrrolidines . It’s a pyrrolidine-2-one derivative used in various fields of research and industry. The molecular formula is C5H9NO2 and the molecular weight is 115.13 g/mol.
Synthesis Analysis
Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of 3-Hydroxy-1-methylpyrrolidin-2-one includes a pyrrolidine moiety that is substituted at the N1-position with an alkyl group .Chemical Reactions Analysis
Pyrrolidine and its derivatives, including pyrrolidine-2-one, have been used in the synthesis of various alkaloids . The chemical reactions involving these compounds are influenced by steric factors, and the structure–activity relationship (SAR) of the studied compounds has been investigated .Physical And Chemical Properties Analysis
The physical form of 3-Hydroxy-1-methylpyrrolidin-2-one is liquid . It has a molecular weight of 115.13 g/mol.科学研究应用
生物碱的合成
吡咯烷-2-酮,包括“3-羟基-1-甲基吡咯烷-2-酮”等化合物,被用于合成各种生物碱。生物碱是一类天然存在的有机化合物,主要含有碱性氮原子。 它们具有广泛的药理作用,并在医药中被用于其镇痛和抗菌特性 .
非典型β-氨基酸的生产
这些化合物在生产非典型β-氨基酸,如他汀类药物及其衍生物方面也起着至关重要的作用。 他汀类药物是可以降低胆固醇的药物,用于预防心血管疾病 .
抗菌应用
包含N-甲基吡咯烷-2-酮 (NMP) 的水性系统已显示出对各种微生物(如金黄色葡萄球菌、大肠杆菌和白色念珠菌)的抗菌作用。 这表明“3-羟基-1-甲基吡咯烷-2-酮”也可能具有潜在的抗菌应用 .
有机合成
N-甲基吡咯烷-2-酮氢三溴化物,可能与“3-羟基-1-甲基吡咯烷-2-酮”有关,在有机合成中具有应用,特别是在溴化反应中,溴化反应对于创建某些有机分子至关重要 .
生物靶标的抑制
研究表明,吡咯烷衍生物,如“3-羟基-1-甲基吡咯烷-2-酮”,可能作为某些生物靶标的抑制剂。 3-羟基等结构特征是靶标抑制的关键,这在药物发现中很有用 .
作用机制
Target of Action
3-Hydroxy-1-methylpyrrolidin-2-one, also known as 3-hydroxymethyl-2-pyrrolidone or HMP, is a pyrrolidine-2-one derivative used in various fields of research and industry.
Mode of Action
The introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement, generates a benzyl-protected piperidine intermediate .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
未来方向
Pyrrolidine and its derivatives, including pyrrolidine-2-one, have been recognized for their promising biological effects . They can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities. Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
生化分析
Biochemical Properties
It is known that pyrrolidinones, the class of compounds to which it belongs, are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Cellular Effects
Related pyrrolidinone derivatives have been shown to possess diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Molecular Mechanism
It is known that pyrrolidinones can interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It is known that pyrrolidinones can have significant biological activities, suggesting that they may have observable effects over time .
Dosage Effects in Animal Models
The effects of different dosages of 3-Hydroxy-1-methylpyrrolidin-2-one in animal models have not been reported. Related compounds have shown significant biological activities, suggesting that dosage could influence these effects .
Metabolic Pathways
Pyrrolidinones are known to be involved in various biological processes, suggesting that they may interact with several metabolic pathways .
Transport and Distribution
Related compounds are known to interact with various biomolecules, suggesting that they may be transported and distributed in a similar manner .
Subcellular Localization
Related compounds are known to interact with various biomolecules, suggesting that they may be localized to specific compartments or organelles within the cell .
属性
IUPAC Name |
3-hydroxy-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQJIJUMPYNVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437949 | |
| Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132996-63-5 | |
| Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)




![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)


![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)




